![molecular formula C19H17ClF3N5 B2365958 3-chloro-2-[4-(1-phenyl-1H-1,2,4-triazol-5-yl)piperidino]-5-(trifluoromethyl)pyridine CAS No. 337919-75-2](/img/structure/B2365958.png)
3-chloro-2-[4-(1-phenyl-1H-1,2,4-triazol-5-yl)piperidino]-5-(trifluoromethyl)pyridine
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Overview
Description
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds often involves multistep synthetic routes . For example, a three-component reaction of 1H-1,2,4-triazol-3-amine, aromatic aldehydes, and acetone in the presence of TsOH as a Brønsted–Lowry acid has been developed for the synthesis of certain 1,2,4-triazole-containing compounds .Molecular Structure Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . They are often found in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole-containing compounds are diverse and depend on the specific structure of the compound. For instance, certain 1,2,4-triazole derivatives have been evaluated for antioxidant activity using methods such as Hydrogen peroxide scavenging, Nitric oxide scavenging, DPPH, and FRAP assay .Scientific Research Applications
Antitubercular Activity
The compound exhibits promising antitubercular activity. Specifically, compound 3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole (159) demonstrated excellent antitubercular efficacy with a minimum inhibitory concentration (MIC) of 6.16 μM .
Antimicrobial Properties
Imidazole derivatives, including this compound, have been investigated for their antibacterial, antimycobacterial, and antifungal activities. Researchers have reported their potential against various pathogens, making them valuable candidates for drug development .
Anti-Inflammatory Effects
Studies suggest that imidazole-containing compounds possess anti-inflammatory properties. This compound may modulate inflammatory pathways, making it relevant for conditions associated with inflammation .
Anticancer Potential
While more research is needed, imidazole derivatives have shown antitumor effects in preclinical studies. Investigating this compound’s impact on cancer cells could reveal its potential as an anticancer agent .
Antidiabetic Activity
Certain imidazole-based compounds exhibit antidiabetic effects. Further exploration of this compound’s mechanism of action may uncover its relevance in managing diabetes .
Antioxidant Properties
Imidazole derivatives have been investigated for their antioxidant activity. This compound’s ability to scavenge free radicals could contribute to its therapeutic potential .
Antiviral Applications
Imidazole-containing molecules, including this compound, have been studied for their antiviral properties. They may inhibit viral replication or entry, making them valuable in combating viral infections .
Other Potential Applications
Beyond the mentioned fields, this compound’s diverse chemical properties may lead to additional applications. Researchers continue to explore its pharmacological effects, making it an exciting area of study .
Mechanism of Action
properties
IUPAC Name |
3-chloro-2-[4-(2-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3N5/c20-16-10-14(19(21,22)23)11-24-18(16)27-8-6-13(7-9-27)17-25-12-26-28(17)15-4-2-1-3-5-15/h1-5,10-13H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMUYQGUEPUHBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC=NN2C3=CC=CC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-[4-(1-phenyl-1H-1,2,4-triazol-5-yl)piperidino]-5-(trifluoromethyl)pyridine |
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